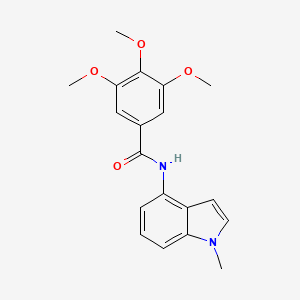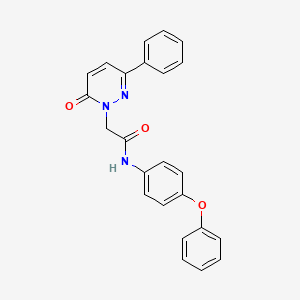![molecular formula C20H24ClN5O B4501925 4-[4-(3-chlorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B4501925.png)
4-[4-(3-chlorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine
Descripción general
Descripción
4-[4-(3-chlorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine is a useful research compound. Its molecular formula is C20H24ClN5O and its molecular weight is 385.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.1669381 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Properties
One line of research involves the synthesis and exploration of the pharmacological properties of pyrimidine derivatives. For instance, Mattioda et al. (1975) synthesized a series of new 4-piperazinopyrimidines bearing a methylthio substituent, which displayed a profile inclusive of antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. Among these, two compounds were selected for clinical investigations due to their powerful antiemetic activity, demonstrating the compound's potential in medicinal chemistry (Mattioda et al., 1975).
Structural and Chemical Studies
Research also extends to structural and chemical studies, as seen in the work by Pisklak et al. (2008), who synthesized 1-aryl- or 1-heteroaryl-piperazinylbutyl derivatives with pyrido[1,2-c]pyrimidine imide moiety. These derivatives were expected to exhibit higher selectivity to 5-HT1A receptors. Solid-state 13C CPMAS NMR spectroscopy and X-ray crystallography were employed to study the structure, indicating the importance of these compounds in understanding receptor interactions (Pisklak et al., 2008).
Antagonistic Properties
The compound's derivatives have also been investigated for their antagonistic properties. Parlow et al. (2009) prepared piperazinyl-glutamate-pyrimidines with modifications leading to highly potent P2Y12 antagonists. This research highlights the compound's relevance in developing treatments for conditions related to platelet aggregation, showcasing its therapeutic potential (Parlow et al., 2009).
Propiedades
IUPAC Name |
(3-chlorophenyl)-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O/c21-17-6-4-5-16(13-17)20(27)26-11-9-25(10-12-26)19-14-18(22-15-23-19)24-7-2-1-3-8-24/h4-6,13-15H,1-3,7-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVMWPQZYRXDGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)piperidine-4-carboxylic acid](/img/structure/B4501848.png)
![5-(4-ethoxyphenyl)-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,2-oxazole-3-carboxamide](/img/structure/B4501860.png)
![1,3-dimethyl-6-(propan-2-yl)-N-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4501865.png)
![2-(1-oxophthalazin-2(1H)-yl)-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B4501877.png)

![1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-2-phenoxyethanone](/img/structure/B4501896.png)
![N-{[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}alanine](/img/structure/B4501902.png)

![Benzyl [(3-phenyl-1,2-benzoxazol-6-yl)oxy]acetate](/img/structure/B4501917.png)

![1-ethyl-7-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B4501941.png)

![N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B4501949.png)
![2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone](/img/structure/B4501957.png)
